(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
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Overview
Description
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a dichlorophenyl group and a phenylpiperazine moiety attached to a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Substitution with Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.
Formation of Methanethione Group: Finally, the methanethione group is attached using thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol group.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methanethiol derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the phenylpiperazine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not well-documented. based on its structure, it may interact with molecular targets such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-ethylpiperazin-1-yl)methanethione: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione lies in its combination of a dichlorophenyl group, a furan ring, and a phenylpiperazine moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-17-7-6-15(14-18(17)23)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOZOSFVJGUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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